Application Summary: This compound is investigated for its potential as a ligand in catalytic systems, particularly in nickel-catalyzed reactions where it may enhance reactivity and selectivity.
Experimental Methods: The compound is tested in various catalytic cycles, with its performance evaluated against standard ligands. Reaction rates and yields are measured to assess its efficacy.
Results and Outcomes: Preliminary results suggest that Ethyl 4-(cyclopropanecarbonyl)benzoate can indeed influence the catalytic activity, leading to higher yields and selectivity in certain reactions .
Ethyl 4-(cyclopropanecarbonyl)benzoate is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol. It features a benzoate moiety substituted at the para position with a cyclopropanecarbonyl group. This compound is recognized for its unique structural characteristics, which contribute to its potential applications in various fields, including medicinal chemistry and materials science.
While specific biological activity data for Ethyl 4-(cyclopropanecarbonyl)benzoate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of benzoates are known for their anti-inflammatory and analgesic activities. Further studies would be necessary to elucidate the specific biological effects of this compound.
Several synthetic routes can be employed to produce Ethyl 4-(cyclopropanecarbonyl)benzoate:
Ethyl 4-(cyclopropanecarbonyl)benzoate has potential applications in various fields:
Several compounds share structural similarities with Ethyl 4-(cyclopropanecarbonyl)benzoate. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
Ethyl 4-(cyclopropyloxy)benzoate | 0.92 | Contains a cyclopropyloxy group instead of carbonyl |
3-Carboethoxyphenyl cyclopropyl ketone | 1.00 | Contains a cyclopropyl ketone functionality |
4'-Carboethoxy-2,2-dimethylbutyrophenone | 0.96 | Dimethyl substitution on butyrophenone |
3-Carboethoxyphenyl cyclohexyl ketone | 0.96 | Cyclohexane ring instead of cyclopropane |
4-Carboethoxyphenyl cyclohexyl ketone | 0.96 | Similar structure but different substitution pattern |
Ethyl 4-(cyclopropanecarbonyl)benzoate stands out due to its distinct combination of functional groups and structural features, offering unique reactivity and potential applications compared to these similar compounds.